(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes
Preparation Methods
The synthesis of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of 2,5-difluoroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired benzochromene derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine: Research has indicated potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The imino group and the benzochromene core play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The difluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide can be compared with other similar compounds, such as:
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but differs in its functional groups and overall structure.
2-Amino-4H-chromenes: These compounds have a similar chromene core but differ in their substituents and functional groups.
Imidazo[1,2-a]pyridines: These heterocyclic compounds share some structural similarities and are used in similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-12-6-7-16(22)17(9-12)24-20-15(19(23)25)10-14-13-4-2-1-3-11(13)5-8-18(14)26-20/h1-10H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQJDBUTEQLEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=C(C=CC(=C4)F)F)O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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